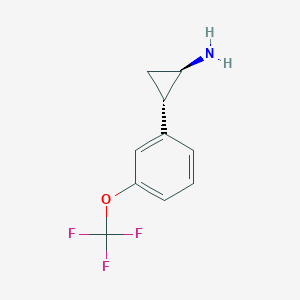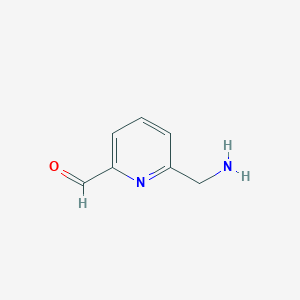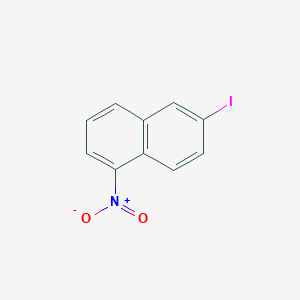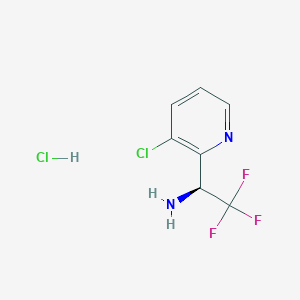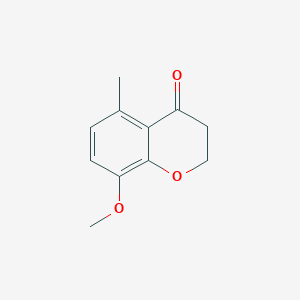
5-(Hydroxymethyl)-2-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-iodobenzoic acid is an organic compound that features both a hydroxymethyl group and an iodine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-iodobenzoic acid typically involves the iodination of 5-(Hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-iodobenzoic acid.
Reduction: 5-(Hydroxymethyl)benzoic acid.
Substitution: 5-(Hydroxymethyl)-2-hydroxybenzoic acid.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom makes it a useful precursor for various coupling reactions.
Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Hydroxymethyl)-2-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological applications, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodobenzoic acid: Lacks the hydroxymethyl group, limiting its applications in hydrogen bonding and other interactions.
5-(Chloromethyl)-2-iodobenzoic acid: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
5-(Hydroxymethyl)-2-iodobenzoic acid is unique due to the presence of both a hydroxymethyl group and an iodine atom. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis, medicinal chemistry, and materials science.
Propriétés
Numéro CAS |
1187238-27-2 |
|---|---|
Formule moléculaire |
C8H7IO3 |
Poids moléculaire |
278.04 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) |
Clé InChI |
NXIHBFHPZDMQAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



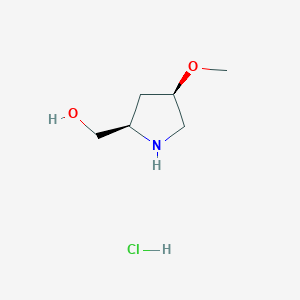
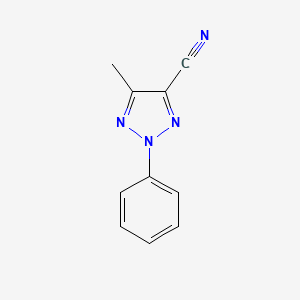
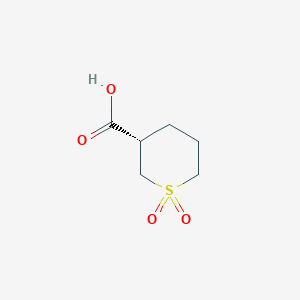
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
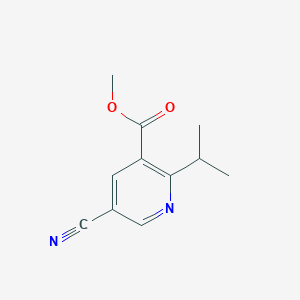

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
